molecular formula C21H20Cl2N2O2 B5399656 N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]

N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]

カタログ番号 B5399656
分子量: 403.3 g/mol
InChIキー: LXAWEWFVAJKSBR-GFULKKFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide], commonly known as CPCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPCA is a derivative of acrylamide, which is widely used in the production of polymers, adhesives, and coatings. However, CPCA has unique properties that make it a valuable tool in research, particularly in the study of biological systems. In

科学的研究の応用

CPCA has been used in various scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. For example, CPCA has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glucose metabolism and cell proliferation. Inhibition of GSK-3 by CPCA has been shown to have therapeutic potential in the treatment of diseases such as diabetes and cancer.
CPCA has also been used as a tool in the study of the endocannabinoid system (ECS), which is involved in the regulation of various physiological processes such as pain, appetite, and mood. CPCA has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Inhibition of FAAH by CPCA has been shown to increase the levels of endocannabinoids in the body, which may have therapeutic potential in the treatment of pain and anxiety disorders.

作用機序

The mechanism of action of CPCA involves the covalent binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzymatic activity, leading to downstream effects on various physiological processes. CPCA has been shown to selectively bind to the active site of GSK-3 and FAAH, resulting in the inhibition of their enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPCA depend on the specific target enzyme or protein being inhibited. Inhibition of GSK-3 by CPCA has been shown to have effects on glucose metabolism, cell proliferation, and apoptosis. Inhibition of FAAH by CPCA has been shown to increase the levels of endocannabinoids in the body, resulting in effects on pain, appetite, and mood.

実験室実験の利点と制限

One advantage of CPCA is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing for the study of specific physiological processes. CPCA is also relatively stable and soluble in organic solvents, making it easy to work with in the laboratory.
One limitation of CPCA is its potential for off-target effects, as the compound may bind to other enzymes or proteins in addition to the intended target. Another limitation is the potential for toxicity, as CPCA has been shown to be cytotoxic at high concentrations.

将来の方向性

For the use of CPCA in scientific research include the development of more selective compounds that target specific enzymes or proteins, as well as the exploration of new applications for the compound in various fields. CPCA may also have potential for use in drug development, particularly in the treatment of diseases such as diabetes and cancer.

合成法

The synthesis of CPCA involves the reaction of 3-chlorophenylacrylamide with 1,2-diaminopropane in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of CPCA can be determined using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

特性

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2/c1-15(25-21(27)11-9-17-5-3-7-19(23)13-17)14-24-20(26)10-8-16-4-2-6-18(22)12-16/h2-13,15H,14H2,1H3,(H,24,26)(H,25,27)/b10-8+,11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWEWFVAJKSBR-GFULKKFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC(=CC=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC(=CC=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。